

3-Chloro-4-nitrobenzaldehyde physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Chloro-4-nitrobenzaldehyde

Cat. No.: B109732

[Get Quote](#)

An In-depth Technical Guide to **3-Chloro-4-nitrobenzaldehyde** for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: **3-Chloro-4-nitrobenzaldehyde** is a substituted aromatic aldehyde that serves as a valuable building block in synthetic organic chemistry. Its unique electronic and structural features, arising from the interplay of the aldehyde, chloro, and nitro functional groups, make it a versatile intermediate for the synthesis of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents. This guide provides a comprehensive overview of its physical, chemical, and safety properties, grounded in established scientific principles and data, to support its effective use in research and development.

Chemical Identity and Structure

The foundational step in utilizing any chemical reagent is a precise understanding of its identity and structure. **3-Chloro-4-nitrobenzaldehyde** is an organic compound with a benzene ring substituted with three different functional groups.

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	3-chloro-4-nitrobenzaldehyde [1]
CAS Number	57507-34-3 [1] [2] [3] [4] [5]
Molecular Formula	C ₇ H ₄ ClNO ₃ [1] [2] [4] [5]
Molecular Weight	185.56 g/mol [1] [5]
InChI	InChI=1S/C7H4ClNO3/c8-6-3-5(4-10)1-2-7(6)9(11)12/h1-4H [1] [3]
InChIKey	LINXIPJBQRYFHA-UHFFFAOYSA-N [1]
SMILES	<chem>C1=CC(=C(C=C1C=O)Cl)--INVALID-LINK--[O-]</chem> [1]

| Synonyms | 3-chloro-4-nitro-benzaldehyde, 5-Chloro-4-formylnitrobenzene[\[1\]](#) |

The structure of **3-Chloro-4-nitrobenzaldehyde** is characterized by a benzaldehyde core. A nitro group (-NO₂) is positioned at carbon 4 (para) relative to the aldehyde group (-CHO), and a chlorine atom (-Cl) is at carbon 3 (meta). This specific arrangement of electron-withdrawing groups significantly influences the molecule's reactivity.

Caption: Structure and key functional group influences.

Physical and Spectroscopic Properties

The physical state and spectroscopic fingerprint of a compound are critical for its identification, purification, and handling.

Table 2: Physical Properties

Property	Value	Source(s)
Appearance	Light red powder	
Melting Point	56-57 °C	[2]
	65-69 °C	
Boiling Point	Data not available	[4]
logP	1.9	[1]

| Storage | Store at 2-8°C in a well-closed container | |

Note: A discrepancy exists in the reported melting point, which may be due to differences in purity or analytical method. Researchers should verify the melting point of their specific batch.

Spectroscopic Profile

While detailed published spectra for this specific isomer are sparse, the expected spectral features can be predicted based on its functional groups. This theoretical analysis is crucial for confirming the compound's identity after synthesis or purification.

- ¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region (typically δ 7.5-8.5 ppm) and a characteristic aldehyde proton signal further downfield (δ 9.8-10.2 ppm). The coupling patterns of the aromatic protons would be complex due to the substitution pattern.
- ¹³C NMR: The carbon NMR would display a signal for the carbonyl carbon around 190-200 ppm, along with six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached chloro and nitro groups.
- Infrared (IR) Spectroscopy: The IR spectrum provides direct evidence of the key functional groups. Expected characteristic absorption bands include:
 - ~1700-1715 cm⁻¹: Strong C=O stretch from the aldehyde.
 - ~1520-1560 cm⁻¹ and ~1340-1360 cm⁻¹: Strong asymmetric and symmetric N-O stretches from the nitro group, respectively.

- $\sim 2820\text{ cm}^{-1}$ and $\sim 2720\text{ cm}^{-1}$: C-H stretches of the aldehyde.
- $\sim 700\text{-}850\text{ cm}^{-1}$: C-Cl stretch. A reference spectrum is noted as available from PubChem, obtained via a KBr-pellet technique.^[1]
- Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M^+) at $m/z \approx 185$, with a characteristic $M+2$ peak at $m/z \approx 187$ with roughly one-third the intensity, confirming the presence of a single chlorine atom.

Chemical Properties and Reactivity

The reactivity of **3-Chloro-4-nitrobenzaldehyde** is governed by the electrophilic nature of the aldehyde's carbonyl carbon and the electron-deficient aromatic ring.

- Aldehyde Group Reactivity: The aldehyde functional group is the primary site for nucleophilic attack. It readily participates in reactions such as:
 - Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted amines.
 - Wittig Reaction: Conversion to an alkene upon reaction with a phosphonium ylide.
 - Condensation Reactions: Knoevenagel or aldol-type condensations with active methylene compounds.
 - Oxidation: Can be oxidized to the corresponding carboxylic acid (3-chloro-4-nitrobenzoic acid) using agents like potassium permanganate or chromic acid.
 - Reduction: Can be reduced to the corresponding alcohol (3-chloro-4-nitrobenzyl alcohol) using reducing agents like sodium borohydride.
- Aromatic Ring Reactivity: The powerful electron-withdrawing effect of the para-nitro group, supplemented by the inductive effect of the meta-chloro group, makes the aromatic ring highly electron-deficient. This deactivates it towards electrophilic aromatic substitution but strongly activates it for Nucleophilic Aromatic Substitution (S_NAr). The chlorine atom, being ortho to the activating nitro group, can potentially be displaced by strong nucleophiles.

- **Stability and Incompatibilities:** The compound is stable under recommended storage conditions (cool, dry, well-ventilated).[2] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[2] Hazardous decomposition can occur under fire conditions, emitting toxic fumes including nitrogen oxides, carbon monoxide, and hydrogen chloride.[2]

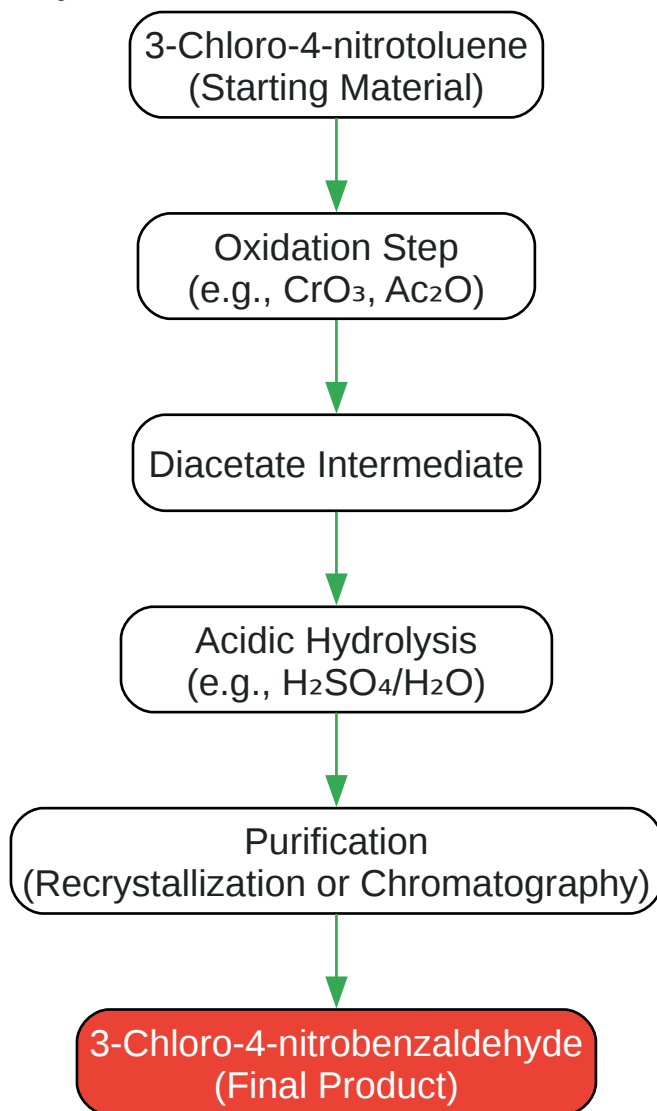
Synthesis and Applications

While available commercially as a research chemical, understanding its synthesis provides context for its use and potential impurities.

Proposed Synthesis Workflow

A logical synthetic route would involve the nitration of a suitable precursor like 3-chlorobenzaldehyde. The directing effects of the chloro (ortho, para-directing) and aldehyde (meta-directing) groups would lead to a mixture of isomers, requiring purification. A more regioselective route might involve the oxidation of 3-chloro-4-nitrotoluene.

Proposed Synthesis of 3-Chloro-4-nitrobenzaldehyde



[Click to download full resolution via product page](#)

Caption: A plausible synthetic pathway to the target compound.

Applications in Research and Drug Discovery

3-Chloro-4-nitrobenzaldehyde is a key intermediate for synthesizing a range of more complex molecules. Its utility stems from the ability to selectively modify its functional groups.


- **Heterocyclic Synthesis:** The aldehyde group is a perfect handle for building heterocyclic rings (e.g., imidazoles, oxadiazoles, triazoles) through condensation reactions with dinucleophiles.

- **Pharmaceutical Scaffolds:** Substituted benzaldehydes are foundational in medicinal chemistry. This compound has been investigated for its potential antitubercular activity. The chloro and nitro groups provide sites for further chemical elaboration to modulate a molecule's steric and electronic properties, which is a core tenet of structure-activity relationship (SAR) studies in drug development.

Safety and Handling

Adherence to strict safety protocols is mandatory when handling this compound. The following information is derived from aggregated safety data.

Table 3: Hazard Identification and Handling

Category	Information
GHS Pictogram	
Signal Word	Warning
Hazard Statements	H317: May cause an allergic skin reaction.[1][2] H319: Causes serious eye irritation.[2]

| Precautionary Statements | P261: Avoid breathing dust.[1] P280: Wear protective gloves/eye protection/face protection.[1][2] P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |

Note: Some safety data sheets report a more extensive list of hazards (H290, H302, H315, H318, H410); however, these may pertain to mixtures or different formulations. The hazards listed above are the most consistently reported for the pure compound.

Handling and Personal Protective Equipment (PPE)

- **Engineering Controls:** Use only in a chemical fume hood to ensure adequate ventilation.[2] A safety shower and eye wash station must be readily available.
- **Personal Protective Equipment:**

- Eye/Face Protection: Wear chemical safety goggles.[2]
- Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and protective clothing.[2]
- Respiratory Protection: Use an approved particulate respirator if dust is generated.

First Aid Measures

- Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[2]
- Skin Contact: Remove contaminated clothing. Wash skin thoroughly with soap and water. If irritation or an allergic reaction occurs, seek medical attention.[2]
- Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2]
- Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.

Representative Experimental Protocol: Knoevenagel Condensation

To illustrate the utility of **3-Chloro-4-nitrobenzaldehyde** as a synthetic intermediate, the following is a representative, generalized protocol for a Knoevenagel condensation, a classic carbon-carbon bond-forming reaction.

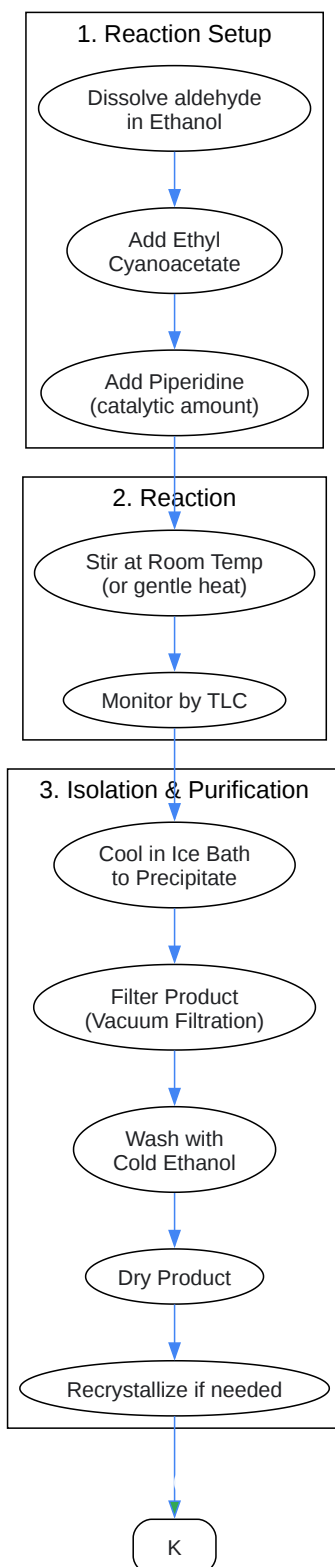
Objective: To synthesize an ethyl 2-cyano-3-(3-chloro-4-nitrophenyl)acrylate derivative, a common scaffold in medicinal chemistry.

Materials:

- **3-Chloro-4-nitrobenzaldehyde**
- Ethyl cyanoacetate
- Piperidine (as a basic catalyst)

- Ethanol (as a solvent)

Workflow: Knoevenagel Condensation



[Click to download full resolution via product page](#)

Caption: Generalized workflow for a Knoevenagel condensation.

Step-by-Step Procedure:

- Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1 equivalent of **3-Chloro-4-nitrobenzaldehyde** in a minimal amount of absolute ethanol.
- Addition of Reagents: To the stirred solution, add 1.1 equivalents of ethyl cyanoacetate.
- Catalysis: Add a catalytic amount (e.g., 0.1 equivalents) of piperidine dropwise to the mixture.
- Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting aldehyde. Gentle heating may be applied to increase the reaction rate if necessary.
- Work-up: Upon completion, cool the reaction mixture in an ice bath. The solid product will often precipitate out of the solution.
- Isolation: Collect the precipitate by vacuum filtration, washing the solid with a small amount of cold ethanol to remove unreacted starting materials and catalyst.
- Purification: Dry the collected solid. If necessary, further purify the product by recrystallization from a suitable solvent (e.g., ethanol).
- Characterization: Confirm the identity and purity of the final product using standard analytical techniques (¹H NMR, IR, Mass Spec, and melting point). This self-validating step is critical to ensure the protocol's success.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Chloro-4-nitrobenzaldehyde | C₇H₄ClNO₃ | CID 3769779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. matrixscientific.com [matrixscientific.com]
- 3. Buy Online CAS Number 57507-34-3 - TRC - 3-Chloro-4-nitrobenzaldehyde | LGC Standards [lgcstandards.com]
- 4. arctomsci.com [arctomsci.com]
- 5. 57507-34-3 | 3-Chloro-4-nitrobenzaldehyde - MolDb [moldb.com]
- To cite this document: BenchChem. [3-Chloro-4-nitrobenzaldehyde physical and chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b109732#3-chloro-4-nitrobenzaldehyde-physical-and-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com